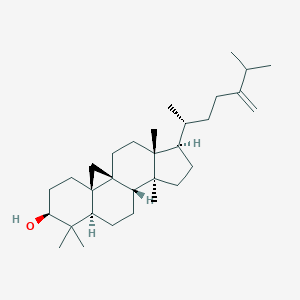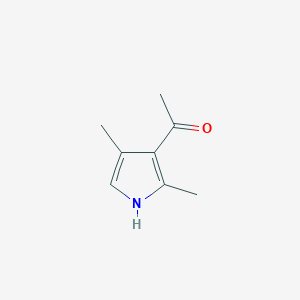
5-METIL-2-PIRAZOLINA
Descripción general
Descripción
5-Methyl-2-pyrazoline is a useful research compound. Its molecular formula is C4H8N2 and its molecular weight is 84.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-pyrazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-pyrazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Las pirazolinas, incluida la 5-Metil-2-pirazolina, se han estudiado intensamente como objetivos para posibles terapias anticancerígenas . Muchos derivados de pirazolinas han mostrado notables actividades citotóxicas en forma de híbridos heterocíclicos o no heterocíclicos . Se han probado contra líneas celulares cancerosas o dianas proteicas como EGFR .
Actividades Antitumorales
Los derivados de las estructuras de pirazolinas han mostrado interesantes actividades antitumorales . Algunos de ellos han llegado al desarrollo clínico .
Agentes Antituberculosos
Los derivados de la 2-Pirazolina-5-ona, que incluyen la this compound, muestran notables actividades antituberculosas .
Agentes Antimicrobianos
Los derivados de la 2-Pirazolina-5-ona también son conocidos por poseer actividades antimicrobianas .
Agentes Antiinflamatorios
Se ha descubierto que los derivados de la 2-Pirazolina-5-ona exhiben actividades antiinflamatorias .
Tintes Heterocíclicos Fluorescentes
El diseño y la síntesis de nuevos tintes heterocíclicos fluorescentes es un área de investigación donde las pirazolinas, incluida la this compound, se están estudiando activamente . Combinan propiedades electrónicas interesantes con el potencial para aplicaciones dinámicas
Mecanismo De Acción
Target of Action
5-Methyl-2-pyrazoline is a derivative of pyrazoline, a class of compounds known for their pharmacological activity .
Mode of Action
Pyrazoline derivatives, in general, are known to interact with their targets and induce changes that can lead to various biological effects . For instance, some pyrazoline derivatives have been found to inhibit the activity of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Given the known activity of some pyrazoline derivatives on cdk2, it can be inferred that 5-methyl-2-pyrazoline may influence pathways related to cell cycle regulation .
Pharmacokinetics
The admet properties of similar pyrazoline derivatives have been investigated .
Result of Action
Given the known effects of similar pyrazoline derivatives, it can be inferred that 5-methyl-2-pyrazoline may have potential effects on cell cycle regulation .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the pyrazoline derivative .
Cellular Effects
Pyrazoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that pyrazolines can influence cell function and impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
A key theme involved in the charge transfer mechanism of pyrazoline is the competition between the N1 → N2 → C3 conjugate charge transfer and the N1 → C5 non-conjugate charge transfer .
Metabolic Pathways
The specific metabolic pathways involving 5-Methyl-2-pyrazoline are not well known. Pyrazolines are known to be involved in a variety of biochemical reactions, suggesting that they may interact with various enzymes and cofactors .
Propiedades
IUPAC Name |
5-methyl-4,5-dihydro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-4-2-3-5-6-4/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTSAMBCRXSULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338544 | |
| Record name | 1H-Pyrazole, 4,5-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568-20-3 | |
| Record name | 1H-Pyrazole, 4,5-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-4,5-dihydro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















